molecular formula C16H22N2O6 B5573024 methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate

methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate

Cat. No.: B5573024
M. Wt: 338.36 g/mol
InChI Key: SSAJGKVLLCPRQP-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate is a complex organic compound with a molecular formula of C22H26N2O6 It is characterized by the presence of a benzoate ester, dimethoxy groups, and a morpholine ring

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate typically involves the following steps:

    Formation of the Benzoate Ester: The starting material, 4,5-dimethoxy-2-nitrobenzoic acid, is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 4,5-dimethoxy-2-nitrobenzoate.

    Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Acylation with Morpholine: The resulting amine is then acylated with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives or benzoate esters.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate can be compared with similar compounds such as:

    Methyl 4,5-dimethoxy-2-[2-(piperidin-4-yl)acetamido]benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 4,5-dimethoxy-2-[2-(pyrrolidin-4-yl)acetamido]benzoate: Contains a pyrrolidine ring instead of a morpholine ring.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(2-morpholin-4-ylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-21-13-8-11(16(20)23-3)12(9-14(13)22-2)17-15(19)10-18-4-6-24-7-5-18/h8-9H,4-7,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAJGKVLLCPRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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